2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O2/c1-2-28-11-10-20-19(13-28)23(31)29(22(27-20)15-6-8-16(24)9-7-15)14-21(30)26-18-5-3-4-17(25)12-18/h3-9,12H,2,10-11,13-14H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMMPSSIXGLKKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the ethyl, fluorophenyl, and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of pyrido[4,3-d]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to the one have been explored for their ability to inhibit specific kinases involved in cancer progression. A notable study demonstrated that certain derivatives could effectively inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
There is emerging evidence suggesting that this class of compounds possesses antimicrobial properties. Research has shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or interference with DNA replication processes .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of histone demethylases (KDMs), which play a crucial role in epigenetic regulation. Inhibitors targeting KDMs have therapeutic implications for various diseases, including cancer and neurodegenerative disorders. The compound's ability to bind to the active site of these enzymes suggests it may modulate gene expression by altering histone methylation status .
Synthesis and Derivatives
The synthesis of 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide typically involves multi-step synthetic pathways starting from simpler precursors. Common methods include:
- Formation of the Pyrido[4,3-d]pyrimidine Core : This is achieved through cyclization reactions using appropriate starting materials under controlled conditions.
- Introduction of Fluorophenyl Groups : Substitution reactions are employed to introduce fluorinated aromatic groups into the structure.
- Acetamide Formation : The final step often involves acylation reactions to form the acetamide moiety.
These synthetic routes can be optimized for yield and purity through various purification techniques such as recrystallization or chromatography .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds structurally related to this compound:
- Study on Anticancer Activity : A recent publication highlighted a series of pyrido[4,3-d]pyrimidine derivatives that showed promising anticancer activity against various human cancer cell lines. The study reported IC50 values indicating effective inhibition at low concentrations .
- Research on Antimicrobial Effects : Another study focused on the antimicrobial properties of similar compounds against resistant bacterial strains. Results indicated significant inhibition zones in agar diffusion assays .
Mechanism of Action
The mechanism of action of 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Heterocycle Modifications
Substituent Effects on Bioactivity
- Fluorophenyl Positioning: The target compound’s 2-(4-fluorophenyl) group contrasts with 2-(3-fluorophenyl) in ’s chromenone-pyrazolo-pyrimidine hybrid. Meta-fluorine () may hinder steric access to active sites compared to para-fluorine . N-(3-fluorophenyl)acetamide vs. N-(2-trifluoromethylphenyl)acetamide (): The trifluoromethyl group increases electronegativity and metabolic resistance but may reduce solubility .
- Side Chain Flexibility: The target’s acetamide side chain is shorter than the dimethylamino-isopropoxy-phenyl group in ’s Example 83, which likely improves cell permeability but reduces target affinity .
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | ~480 g/mol (estimated) | 437.47 g/mol | 403.50 g/mol |
| H-Bond Donors/Acceptors | 2/5 | 2/5 | 1/4 |
| Calculated logP | ~3.8 (highly lipophilic) | ~3.2 | ~4.1 |
Research Findings and Gaps
- Thieno-pyrimidinones () show IC₅₀ values in the nM-μM range against parasitic targets, suggesting the pyrido-pyrimidinone core warrants similar testing .
- Structural Advantages : The 6-ethyl group in the target compound may confer metabolic stability over methyl or hydrogen substituents in analogs .
Biological Activity
The compound 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide is a member of the pyrido[4,3-d]pyrimidine class. Its unique structure incorporates various functional groups that potentially influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrido[4,3-d]pyrimidine core substituted with ethyl and fluorophenyl groups. These modifications can enhance its lipophilicity and receptor binding affinity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₂₅H₂₆F₂N₄O₂ |
| Molecular Weight | 458.50 g/mol |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that compounds within the pyrido[4,3-d]pyrimidine class can act as inhibitors of various kinases and demethylases.
- Kinase Inhibition : The compound may inhibit signaling pathways by targeting kinases involved in cell proliferation and survival.
- Demethylase Activity : It has been shown to interact with histone demethylases (KDMs), which play crucial roles in epigenetic regulation. For instance, studies on similar compounds suggest that they can inhibit KDM4 and KDM5 subfamilies effectively .
Biological Activity Studies
Several studies have investigated the biological activity of pyrido[4,3-d]pyrimidine derivatives:
- Anticancer Activity : A study demonstrated that related compounds showed significant cytotoxic effects against various cancer cell lines by inhibiting KDMs involved in tumor progression .
- Cellular Permeability : Research indicates that these compounds possess favorable pharmacokinetic properties allowing for effective cellular uptake .
Case Study: KDM Inhibition
A notable investigation focused on the inhibition of KDMs using derivatives similar to this compound. The study reported:
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization involves:
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions and acid/base catalysts for condensation steps .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) for solubility, with toluene for reflux conditions to remove water via azeotropic distillation .
- Temperature Control : Gradual heating (60–120°C) to prevent side reactions, monitored via in-situ HPLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) .
Example Optimization Table:
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | DMF | 80 | 65 | 92 |
| 2 | K₂CO₃ | Toluene | 110 | 78 | 95 |
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to assign protons/carbons, with 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Mass Spectrometry (HRMS) : Exact mass analysis (ESI+/ESI-) to confirm molecular formula .
- HPLC-PDA : Purity assessment (>95%) and detection of regioisomeric impurities using C18 columns (acetonitrile/water gradient) .
Basic: How can initial biological activity screening be designed for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyridopyrimidine cores inhibit tyrosine kinases) .
- Assay Design :
- Enzyme Inhibition : Fluorescence-based assays (e.g., ADP-Glo™ for kinases) at 1–100 µM concentrations .
- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer:
- Substituent Variation : Modify the 4-fluorophenyl (electron-withdrawing) or ethyl group (hydrophobicity) to assess potency changes .
- Bioisosteric Replacement : Replace the acetamide with sulfonamide to enhance metabolic stability .
SAR Example Table:
| Derivative | R1 (Position 6) | R2 (Position 3) | IC₅₀ (Kinase X, nM) | LogP |
|---|---|---|---|---|
| Parent | Ethyl | 3-Fluorophenyl | 120 | 3.2 |
| Derivative A | Propyl | 3-Fluorophenyl | 85 | 3.5 |
| Derivative B | Ethyl | 4-Chlorophenyl | 210 | 3.8 |
Advanced: What computational strategies are used to predict binding modes and pharmacokinetics?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Dock into kinase ATP-binding pockets; validate with co-crystallized ligands .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- ADMET Prediction (SwissADME) : Calculate logP, bioavailability radar, and CYP450 inhibition .
Advanced: How can contradictions in spectral data (e.g., NMR signal overlap) be resolved?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Assign ambiguous protons via heteronuclear correlations .
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by cooling to −40°C .
- Isotopic Labeling : Synthesize ¹³C-labeled intermediates to trace carbon connectivity .
Advanced: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes .
- Salt Formation : React with HCl or sodium bicarbonate to enhance aqueous solubility .
- Lyophilization : Formulate as a lyophilized powder for reconstitution in PBS .
Advanced: How is metabolic stability evaluated in preclinical studies?
Methodological Answer:
- Microsomal Incubations : Incubate with liver microsomes (human/rat), analyze via LC-MS for parent compound depletion .
- Metabolite ID : Use Q-TOF MS/MS to identify oxidation (e.g., hydroxylation) or glucuronidation .
Advanced: How can target selectivity be assessed against off-target proteins?
Methodological Answer:
- Panel Screening : Test against 50+ kinases/pharmacologically relevant targets (Eurofins Cerep) .
- SPR Biosensing : Measure binding kinetics (KD, kon/koff) for primary vs. off-targets .
Advanced: What crystallographic methods characterize polymorphic forms?
Methodological Answer:
- Single-Crystal XRD : Grow crystals via vapor diffusion (ethyl acetate/hexane), solve structure with SHELX .
- PXRD : Compare experimental vs. simulated patterns to identify polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
